molecular formula C26H34 B1308494 1-[4-(1-Adamantyl)phenyl]adamantane CAS No. 10509-15-6

1-[4-(1-Adamantyl)phenyl]adamantane

Cat. No.: B1308494
CAS No.: 10509-15-6
M. Wt: 346.5 g/mol
InChI Key: MNBQNKSJJGPYMT-UHFFFAOYSA-N
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Description

1-[4-(1-Adamantyl)phenyl]adamantane is a useful research compound. Its molecular formula is C26H34 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystalline and Amorphous Molecular Systems

Adamantane derivatives, like 1-[4-(1-Adamantyl)phenyl]adamantane, have been utilized in creating liquid crystalline and amorphous molecular systems. Chen et al. (1995) explored adamantane as an excluded-volume core for synthesizing systems capable of vitrification upon thermal quenching. Notably, derivatives with cholesteryl side arms exhibited smectic A and cholesteric mesophases, while others showed a nematic mesophase. This research indicates the potential of adamantane derivatives in the development of novel materials with unique thermal and structural properties (Chen et al., 1995).

Adamantane-Containing Vinyl Polymers

Adamantane derivatives have also been incorporated into vinyl polymers. Acar et al. (2000) synthesized new methacrylates with adamantane and investigated their effect on the glass transition temperature (Tg) of polymers. The findings showed that adamantane derivatives could significantly elevate the Tg of polymers, highlighting their usefulness in enhancing polymer properties (Acar et al., 2000).

Adamantane-Based Polysiloxane

Another application is in the synthesis of polysiloxane derivatives. Hattori et al. (2008) reported the synthesis of novel polysiloxane with an adamantyl moiety, demonstrating its good solubility in organic solvents and high glass transition temperature. This research suggests the potential of adamantane derivatives in creating new polysiloxane materials with desirable thermal and solubility properties (Hattori et al., 2008).

Adamantane in Molecular and Crystal Structure Studies

Adamantane derivatives are also pivotal in studying molecular and crystal structures. Saeed et al. (2014) synthesized novel adamantane-based thioureas and examined their structural properties through X-ray analysis. These compounds showcased distinct conformational features, influenced by the substitution degree on the thiourea core. This kind of research is crucial for understanding the molecular structures and interactions of adamantane derivatives (Saeed et al., 2014).

Mechanism of Action

Future Directions

The future of adamantane derivatives lies in their potential applications in various fields. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Recent advances in the area of selective C–H functionalization are also promising .

Properties

IUPAC Name

1-[4-(1-adamantyl)phenyl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34/c1-2-24(26-14-20-8-21(15-26)10-22(9-20)16-26)4-3-23(1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBQNKSJJGPYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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